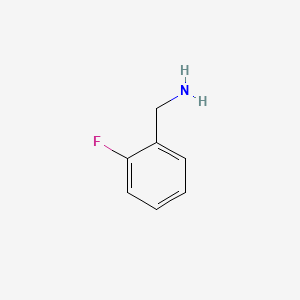

2-Fluorobenzylamine

Description

Significance and Research Interest in 2-Fluorobenzylamine

This compound, a substituted benzylamine (B48309) with a fluorine atom at the ortho position of the benzene (B151609) ring, is a compound of significant interest in various fields of chemical research. ontosight.ai Its molecular formula is C7H8FN. ontosight.ai The presence of the fluorine atom, a highly electronegative element, imparts unique chemical and physical properties to the molecule, influencing its reactivity, lipophilicity, and biological activity. cymitquimica.com This has made this compound a valuable building block in organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. ontosight.ai

Research interest in this compound stems from its utility as a precursor in the synthesis of a wide range of more complex molecules. In medicinal chemistry, it serves as a key intermediate for creating compounds with potential therapeutic applications, including anticonvulsant, analgesic, anti-inflammatory, and anticancer agents. ontosight.aisigmaaldrich.com The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates to their biological targets. cymitquimica.com

In materials science, this compound is utilized in the preparation of fluorinated polymers, dyes, and pigments. ontosight.ai The incorporation of fluorine can modify the properties of materials, leading to enhanced thermal stability, chemical resistance, and specific optical characteristics. For instance, it has been used in the creation of supramolecular organic fluorophores. psu.edu

The study of this compound and its derivatives also provides insights into fundamental chemical principles, such as the effects of halogen substitution on reaction mechanisms and molecular interactions. Researchers are actively exploring its role in coordination chemistry and as a ligand in catalysis. vulcanchem.com

Scope and Objectives of the Research Outline on this compound

This article provides a focused overview of the chemical compound this compound, based on existing academic research. The primary objective is to present a detailed and scientifically accurate account of its synthesis, chemical properties, and its applications as a chemical intermediate in medicinal chemistry and materials science.

The scope of this article is strictly limited to the chemical aspects of this compound. It will detail established synthetic routes, describe its key chemical properties and reactivity, and explore its role as a precursor in the synthesis of various derivatives. The applications section will focus on the use of this compound to create other molecules with specific functionalities in the fields of medicinal chemistry and materials science.

This research outline will not include information on dosage, administration, or the safety and adverse effect profiles of this compound or its derivatives. The content is intended for an academic and research-oriented audience, focusing solely on the chemical synthesis, properties, and applications of this compound as a chemical intermediate.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFWYBZWRQWZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059003 | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-99-6 | |

| Record name | 2-Fluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluorobenzylamine and Its Derivatives

Established Synthetic Pathways for 2-Fluorobenzylamine

Reduction of 2-Fluorobenzonitrile (B118710)

A primary and widely utilized method for producing this compound is the reduction of 2-fluorobenzonitrile. ontosight.aigoogle.com This transformation of a nitrile group to a primary amine is a fundamental reaction in organic synthesis. Various reducing agents can be employed to facilitate this conversion. For instance, lithium N,N-dialkylaminoborohydride has been successfully used for this reduction. evitachem.com

A patented process details the reduction of various fluorine-containing benzonitrile (B105546) derivatives to their corresponding benzylamines. In this process, the reduction reaction is preferably carried out at temperatures between 80°C and 170°C, with an optimal range of 100°C to 150°C, for a duration of 1 to 5 hours. Following this method, this compound was synthesized from 2-fluorobenzonitrile with a high yield of 95.2% and a purity of 99.1%. google.com

The following table summarizes the synthesis of various fluorobenzylamine derivatives via the reduction of their corresponding benzonitriles, as described in the aforementioned patent.

| Fluorine-Containing Benzylamine (B48309) Derivative | Yield (%) | Purity (%) |

| This compound | 95.2 | 99.1 |

| 2,3-Difluorobenzylamine | 94.7 | 99.0 |

| 2,4-Difluorobenzylamine (B110887) | 93.2 | 99.4 |

| 2,5-Difluorobenzylamine | 94.7 | 99.2 |

| 3-Fluorobenzylamine (B89504) | 96.8 | 99.3 |

| 4-Fluorobenzylamine (B26447) | 95.9 | 99.1 |

Table 1: Synthesis of Fluorobenzylamine Derivatives via Nitrile Reduction. google.com

Reaction of 2-Fluorobenzyl Chloride with Ammonia (B1221849)

Another established route to this compound involves the reaction of 2-fluorobenzyl chloride with ammonia. ontosight.ai This method exemplifies a nucleophilic substitution reaction where the ammonia molecule displaces the chloride ion from the benzyl (B1604629) group.

A specific application of this method is seen in the synthesis of arprinocid, where 2-chloro-6-fluorobenzylamine (B93539) is prepared by reacting 2-chloro-6-fluorobenzyl chloride with ammonia in a benzene (B151609) solvent. drugfuture.com While this example involves a dichlorinated analog, the fundamental principle of reacting a benzyl halide with ammonia to form a benzylamine is directly applicable to the synthesis of this compound.

However, a significant drawback of using ammonia as the aminating agent is the potential for the formation of secondary and tertiary amines as byproducts. To achieve selectivity for the primary amine, a large excess of ammonia, sometimes 20 times the molar equivalent or more, is often required. epo.org An alternative approach to improve selectivity involves a multi-step process where a halogen compound is first reacted with ammonia and formaldehyde (B43269) to form a hexahydrotriazine compound, which is then decomposed to yield the desired primary amine. epo.org

Enzymatic Cascade Approaches for Fluorobenzylamine Synthesis

In the pursuit of greener and more sustainable chemical synthesis, biocatalysis has emerged as a powerful alternative to traditional chemical methods. researchgate.net Enzymatic cascades, utilizing a series of enzymes in a one-pot reaction, have been developed for the synthesis of benzylamine and its analogs from renewable feedstocks. researchgate.net

One such study established a five-step enzymatic cascade to produce m-fluorobenzylamine from m-fluoro-DL-phenylalanine with a conversion rate of over 98%. researchgate.netresearchgate.net The cascade involved the sequential action of L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), benzoylformate decarboxylase (BFD), and a ω-transaminase (ω-TA). researchgate.net Although this research focused on the meta-substituted isomer, the methodology demonstrates the potential for developing similar enzymatic pathways for the synthesis of this compound.

The enzymes involved in a similar five-step cascade for benzylamine synthesis were sourced from various microorganisms:

L-amino acid deaminase (LAAD): Proteus mirabilis

Hydroxymandelate synthase (HmaS): Amycolatopsis orientalis

** (S)-mandelate dehydrogenase (SMDH):** Pseudomonas putida KT2440

Benzoylformate decarboxylase (BFD): Pseudomonas putida

Table 2: Enzymes and their sources for a five-step cascade synthesis of benzylamine. researchgate.net

Nucleophilic Substitution Reactions in this compound Synthesis

This compound can participate in nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. chemimpex.com In these reactions, the amine group of this compound acts as a nucleophile, attacking an electrophilic center and displacing a leaving group.

For example, this compound has been used in nucleophilic substitution reactions with alkylating agents such as 2-(ω-bromoalkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides. mdpi.com These reactions were conducted in dimethyl sulfoxide (B87167) (DMSO) at 60°C for 3.5 hours, followed by purification to yield the desired N-substituted this compound derivatives. mdpi.com

Advanced Synthetic Strategies for this compound Analogs

Palladium-Catalyzed Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound and its derivatives can serve as coupling partners in these powerful transformations.

For instance, sulfamides derived from this compound can act as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leading to yields greater than 90%. vulcanchem.com In other research, palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been developed to synthesize fluorinated anilines. nih.gov These reactions are notable for their use of the weak base potassium phenoxide (KOPh) and a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]2, which allows for low catalyst loadings and tolerance of various functional groups. nih.gov

The following table presents data from a study on the palladium-catalyzed N-arylation of benzylamines, demonstrating the effect of different bases on the reaction yield.

| Base | Yield (%) |

| K2CO3 | 40 |

| Cs2CO3 | 55 |

| K3PO4 | 12 |

| KOH | 75 |

| Ag2CO3 | 83 |

| Et3N | 48 |

| t-BuOK | 78 |

| Na2CO3 | 15 |

| NaHCO3 | 10 |

Table 3: Effect of Base on the Yield of Copper-Catalyzed N-Arylation of Benzylamine. sciengine.com While this data is for a copper-catalyzed reaction, it highlights the critical role of the base in amine arylation reactions, a principle that also applies to palladium-catalyzed systems.

Copper-Catalyzed N-Arylation of Benzylamines, Including this compound

Copper-catalyzed N-arylation represents a significant method for forming carbon-nitrogen bonds. An efficient approach has been developed for the synthesis of N-arylated amides through a copper(II) triflate-catalyzed direct oxidation of (aryl)methylamines, followed by N-arylation with diaryliodonium salts. sciengine.com In this process, the benzylamine is first oxidized to a primary arylamide using air as the oxidant, which is then N-arylated. sciengine.com

The reaction's scope has been tested with various benzylamines. When the methodology was applied to this compound, the corresponding N-arylated product was obtained, although in lower yields compared to unsubstituted benzylamine or benzylamines with other substituents. sciengine.com This suggests that the fluorine substituent at the ortho position influences the reaction's efficiency. sciengine.com

A typical procedure involves reacting the benzylamine with a diaryliodonium salt in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) at high temperatures. sciengine.com

Table 1: Copper-Catalyzed N-Arylation of Substituted Benzylamines

| Benzylamine Substrate | Diaryliodonium Salt | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | Diphenyliodonium triflate | 91 | sciengine.com |

| 4-Methylbenzylamine | Diphenyliodonium triflate | 89 | sciengine.com |

| 3-Fluorobenzylamine | Diphenyliodonium triflate | 78 | sciengine.com |

| This compound | Diphenyliodonium triflate | 75 | sciengine.com |

Ruthenium-Catalyzed Deaminative Coupling in Secondary Amine Synthesis with Fluorobenzylamines

Ruthenium complexes have been identified as effective catalysts for the deaminative coupling of primary amines, a process that involves C-N bond activation. marquette.edu This methodology provides a direct route to valuable nitrogen-containing heterocyclic products. marquette.edu Catalytic systems generated in situ from ruthenium complexes have been shown to mediate these coupling reactions effectively. marquette.edu Specifically, the aerobic oxidative dehydrogenation of primary amines to nitriles can be achieved using copper catalysis, and this transformation is successful for substrates like this compound. acs.orgnih.gov In one such system, a combination of a copper(I) iodide (CuI) catalyst and a 4-dimethylaminopyridine (B28879) (DMAP) ligand in 1,4-dioxane (B91453) under an oxygen atmosphere efficiently converts this compound to 2-fluorobenzonitrile with a 98% yield. acs.orgnih.gov

While direct ruthenium-catalyzed deaminative coupling of this compound to form secondary amines is a plausible extension of this chemistry, specific examples in the provided literature focus more on the broader applicability of the method to primary aliphatic amines for creating valuable scaffolds. marquette.edu The development of these catalytic systems offers an operationally simple and chemoselective protocol without the need for reactive reagents or the formation of wasteful byproducts. marquette.edu

Synthesis of N-(2-fluorobenzyl)-1-adamantanecarboxamide

The synthesis of N-(2-fluorobenzyl)-1-adamantanecarboxamide involves the formation of a carboxamide bond between an adamantane (B196018) core and a 2-fluorobenzyl group. ontosight.ai This can be accomplished through standard peptide coupling reactions. ontosight.ai

The general procedure consists of reacting an adamantane carboxylic acid derivative with this compound. ontosight.ai This reaction is carried out in the presence of a suitable coupling agent to facilitate the amide bond formation. ontosight.ai The adamantane moiety provides a rigid and lipophilic scaffold, while the 2-fluorobenzyl group introduces aromaticity and the specific electronic properties of fluorine. ontosight.ai While detailed experimental conditions for this specific compound are not extensively reported, the synthesis follows established protocols for creating amide derivatives from adamantane structures. ontosight.ainih.gov

Synthesis of Pyrrolidine-2,5-dione Derivatives from this compound

Pyrrolidine-2,5-dione (succinimide) derivatives are recognized as core structures in many compounds with a range of therapeutic activities. acs.org A synthetic pathway to produce these derivatives involves this compound as a key starting material. acs.org

The synthesis of (R)-N-(2-fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide begins with the coupling of Boc-d-alanine and this compound. acs.org This step is performed using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in anhydrous dichloromethane (B109758) (DCM) to yield the amide derivative, (R)-tert-butyl-(1-((2-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate. acs.org

The subsequent steps involve:

Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed using trifluoroacetic acid (TFA), followed by neutralization with ammonium (B1175870) hydroxide (B78521) to give the free amine. acs.org

Succinylation: The resulting amine intermediate is then reacted with an equimolar amount of succinic anhydride (B1165640) to form the corresponding succinamic acid. acs.org

Cyclization: The final pyrrolidine-2,5-dione ring is formed through a cyclization step, yielding the target molecule. acs.org

This multi-step synthesis demonstrates the utility of this compound in building more complex, biologically relevant scaffolds. acs.org

Synthesis of Benzo[d]isothiazol-3(2H)-one 1,1-dioxide Derivatives with this compound

Derivatives of benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin) can be synthesized using this compound as a nucleophile. mdpi.comresearchgate.net The synthetic strategy involves a two-step process to create a linker between the saccharin (B28170) core and the fluorinated benzyl group. mdpi.com

The synthesis proceeds as follows:

Alkylation of Saccharin: The sodium salt of saccharin is first alkylated with an appropriate α,ω-dibromoalkane (e.g., 1,5-dibromopentane). This reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions for 24 hours. mdpi.comresearchgate.net The product is an N-alkylated saccharin with a terminal bromine atom. mdpi.com

Nucleophilic Substitution: The resulting bromoalkyl saccharin derivative is then used as an alkylating agent in a nucleophilic substitution reaction with this compound. mdpi.com This step is performed in a solvent such as dimethyl sulfoxide (DMSO) at 60 °C for approximately 3.5 hours. mdpi.comresearchgate.net

Following purification by flash chromatography, the desired 2-(ω-(N-(2-fluorobenzyl)amino)alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives are obtained. mdpi.com

Table 2: Synthesis of Saccharin Derivatives using this compound

| Alkylating Agent | Amine | Product | Reference |

|---|

Fluorination of N6-Benzyladenosine Analogs

This compound is utilized in the synthesis of fluorinated N6-benzyladenosine analogs, which have been studied for their potential antiviral properties. nih.gov The synthesis of N6-(2-Fluorobenzyl)adenosine involves the condensation of a protected adenosine (B11128) precursor with this compound. nih.gov

The general procedure is as follows:

A protected adenosine derivative, such as N6-(2-fluorobenzyl)-2′,3′,5′-tri-O-isobutyroyladenosine, is prepared by reacting the starting adenosine material with this compound in acetonitrile (B52724) (MeCN) with N,N-diisopropylethylamine (DIPEA) as a base at 70 °C. nih.gov

The reaction mixture is stirred for several hours, after which the protected product is isolated and purified via column chromatography. nih.gov

The protecting groups (isobutyroyl groups) are then removed by treating the intermediate with a solution of methylamine (B109427) (MeNH₂) in ethanol (B145695) at room temperature. nih.gov

After purification, the final product, N6-(2-fluorobenzyl)adenosine, is obtained as a white powder. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like this compound and its derivatives. One key area of focus is the use of environmentally benign oxidants. For instance, the copper-catalyzed aerobic oxidative dehydrogenation of primary amines, including this compound, utilizes molecular oxygen as the ultimate green oxidizing agent. acs.orgnih.gov This method avoids the use of stoichiometric, often hazardous, chemical oxidants, reducing waste and improving the environmental profile of the transformation. acs.org The reaction, catalyzed by CuI with DMAP as a ligand, efficiently converts this compound to 2-fluorobenzonitrile in high yield. nih.gov

Another approach involves the development of industrially advantageous processes for producing fluorobenzylamine derivatives. A patented process describes the reduction of a fluorine-containing benzonitrile derivative to the corresponding benzylamine, which can then be converted to other useful intermediates. google.com While this specific patent focuses on the synthesis of 2,6-difluorobenzylamine (B1295058) from 2,6-difluorobenzonitrile (B137791) using a Raney-Nickel catalyst and hydrogen gas, the underlying principles of optimizing reaction conditions for industrial-scale production to improve efficiency and reduce waste are central to green chemistry. google.com

Furthermore, research into novel bifunctional catalysts for direct amide formation, such as N,N-di-isopropylbenzylamineboronic acids, aims to create more efficient and atom-economical synthetic routes. rsc.org These catalysts can facilitate direct condensation between carboxylic acids and amines, potentially in greener solvents like fluorobenzene, thereby minimizing the need for coupling agents and reducing byproduct formation. rsc.org

Conformational Analysis and Spectroscopic Characterization of 2 Fluorobenzylamine

Theoretical and Computational Studies of 2-Fluorobenzylamine Conformations

Theoretical and computational methods are invaluable for understanding the conformational preferences and energetic properties of molecules like this compound. These approaches allow for the detailed exploration of the potential energy surface and the identification of stable conformers.

Potential Energy Surface Calculations (e.g., B3LYP/6-311++G, MP2/6-311++G)

The conformational landscape of this compound is primarily defined by the rotation of the aminic side chain relative to the phenyl ring. To map this, the complete potential energy surface has been calculated using quantum chemical methods. nih.gov Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set has been employed for a comprehensive scan of the potential energy surface. nih.govcore.ac.uk Furthermore, the geometries of the stable conformers identified from the potential energy surface scan were optimized at a higher level of theory, specifically Møller-Plesset perturbation theory to the second order (MP2) with the same 6-311++G** basis set, to provide more accurate energy and structural information. nih.govcore.ac.ukresearchgate.net

These calculations predicted the existence of four stable conformers for this compound. nih.gov The relative energies and key dihedral angles of these conformers are crucial for understanding their stability and the likelihood of their observation in experimental studies.

Analysis of Intramolecular Hydrogen Bonds (e.g., N-H...π, F...H-N)

Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of this compound. The theoretical calculations revealed the presence of distinct non-covalent interactions in the different conformers. nih.govresearchgate.net

In the most stable conformer, identified as the global minimum, a significant intramolecular hydrogen bond is formed between the fluorine atom on the phenyl ring and one of the hydrogen atoms of the amino group (F...H-N). nih.gov This interaction is a key factor in dictating the perpendicular orientation of the side chain relative to the phenyl plane in this conformer. nih.gov

In a higher energy conformer, the amino group is oriented towards the aromatic ring, suggesting a stabilizing N-H...π interaction between the amino hydrogens and the electron cloud of the phenyl ring. researchgate.net The presence and nature of these weak hydrogen bonds are fundamental to the conformational preferences of the molecule.

Tunneling Motions and Energy Barriers in this compound

One of the conformers of this compound exhibits a fascinating quantum mechanical phenomenon known as tunneling. nih.govresearchgate.net This occurs when the amino group moves between two equivalent positions with respect to the phenyl plane, passing through an energy barrier. nih.gov This tunneling motion leads to a splitting of the rotational transitions observed in the molecule's spectrum. researchgate.net

The ortho-fluorination in this compound has a dramatic effect on this tunneling, increasing the splitting by four orders of magnitude compared to the parent molecule, benzylamine (B48309). nih.gov To analyze this motion, a one-dimensional flexible model was employed. This model allowed for the estimation of the energy barrier for the transition state of this tunneling motion to be approximately 8.0 kJ mol⁻¹. nih.gov

Molecular Modeling of Interactions

Molecular modeling, through the application of quantum chemical calculations, provides a detailed picture of the interactions at play within the this compound molecule. By optimizing the geometries and calculating the energies of the different conformers, researchers can visualize and quantify the non-covalent interactions.

For instance, the calculated geometries clearly show the orientation of the amino group and the distances between interacting atoms, such as the F...H distance in the F...H-N hydrogen bond and the proximity of the amino hydrogens to the phenyl ring in the N-H...π interaction. These models are essential for interpreting experimental data and understanding the balance of forces that determine the preferred molecular structures.

Rotational Spectroscopy of this compound

Rotational spectroscopy is a powerful experimental technique for determining the precise three-dimensional structures of molecules in the gas phase. By analyzing the absorption of microwave radiation, detailed information about the moments of inertia and, consequently, the geometry of the different conformers can be obtained.

Identification of Stable Conformers via Rotational Spectra

The study of this compound using rotational spectroscopy in a free-jet expansion has provided definitive evidence for the existence of multiple conformers. nih.govresearchgate.net The experimental rotational spectra confirmed the presence of two of the four conformers predicted by the theoretical calculations. nih.gov

The most intense set of transitions in the spectrum was assigned to the global minimum conformer (Conformer I). nih.gov This conformer is characterized by a nearly perpendicular arrangement of the aminic side chain with respect to the phenyl plane and is stabilized by the F...H-N intramolecular hydrogen bond. nih.gov

A second, less abundant conformer (Conformer II) was also identified, with an energy estimated to be approximately 5 kJ mol⁻¹ higher than the global minimum. nih.gov In this conformer, the dihedral angle of the side chain is smaller, and the amino group points towards the ortho hydrogen atom of the aromatic ring. nih.gov The rotational transitions of this conformer were observed to be split due to the tunneling motion of the amino group. nih.govresearchgate.net

The excellent agreement between the experimentally determined rotational constants and those calculated theoretically for these two conformers provided a conclusive identification of their structures.

Table 1: Theoretically Predicted and Experimentally Observed Conformers of this compound

| Conformer | Theoretical Method | Relative Energy (kJ mol⁻¹) | Key Dihedral Angle (τ(C1-C2-Cα-N)) | Stabilizing Interaction | Experimental Observation |

| I | B3LYP/6-311++G | 0.0 | ~90° | F...H-N | Yes (Global Minimum) |

| II | B3LYP/6-311++G | ~5.0 | Smaller than I | N-H...π | Yes |

| III | B3LYP/6-311++G | - | - | - | Not Observed |

| IV | B3LYP/6-311++G | - | - | - | Not Observed |

Data compiled from Calabrese et al. (2013). nih.gov

Analysis of Nuclear Quadrupole Hyperfine Structure

High-resolution microwave spectroscopy allows for the detailed analysis of the ¹⁴N nuclear quadrupole hyperfine structure in this compound. This phenomenon arises from the interaction between the electric quadrupole moment of the nitrogen nucleus and the local electric field gradient created by the surrounding electrons. This interaction causes minuscule splittings in the rotational spectral lines, providing a sensitive probe of the electronic environment at the nitrogen atom.

Studies have successfully resolved the hyperfine structure for the two most stable conformers of this compound. nih.gov The differing orientations of the amino group in these conformers result in distinct electronic environments, which are reflected in their unique nuclear quadrupole coupling constants (χaa and χbb). researchgate.net The determination of these constants is a conclusive method for the identification and structural assignment of each conformer observed in the gas phase. researchgate.net The precise experimental values are reported in the work by Calabrese et al. in ChemPhysChem (2013). nih.gov

Investigation of Tunneling Splittings

The rotational spectrum of one of the conformers of this compound exhibits a distinct phenomenon known as tunneling splitting. nih.gov This quantum mechanical effect is caused by a large-amplitude internal motion, specifically the inversion or "tunneling" of the amino (-NH₂) group between two equivalent positions relative to the phenyl plane. nih.govcore.ac.uk This motion splits each rotational transition into two components.

The ortho-fluorination of the benzene (B151609) ring in this compound has a dramatic effect, increasing the magnitude of this tunneling splitting by four orders of magnitude compared to the parent molecule, benzylamine. nih.gov This significant increase indicates a lower energy barrier for the amino group inversion. Analysis of this splitting using a one-dimensional flexible model allowed for the estimation of the energy barrier for this transition to be approximately 8.0 kJ mol⁻¹. nih.govresearchgate.net The precise value of the tunneling splitting is a key parameter reported in detailed spectroscopic studies. nih.gov

Advanced Spectroscopic Techniques for this compound Analysis

A comprehensive understanding of this compound requires the application of several complementary spectroscopic techniques for full structural confirmation and purity assessment.

Molecular Rotational Resonance (MRR) Spectroscopy for Impurity Quantification

Molecular Rotational Resonance (MRR) spectroscopy is a powerful and highly specific analytical technique for identifying and quantifying components in a mixture without the need for chromatographic separation. researchgate.net Its high resolution allows it to unambiguously distinguish between constitutional isomers, making it ideal for impurity profiling. unibo.it

MRR has been successfully used to quantify fluorobenzylamine isomers in raw materials. unibo.itnih.gov For instance, in a sample of 2,4-difluorobenzylamine (B110887), MRR was able to quantify impurities including this compound and 4-fluorobenzylamine (B26447). researchgate.netunibo.it The quantitative performance for these types of impurities has been demonstrated in the range of 0.05% to 5.0% (v/v), showcasing the technique's suitability for validating the purity of pharmaceutical starting materials. unibo.itnih.gov

Table 1: Examples of Impurity Quantification using MRR This table illustrates the capability of MRR in analyzing related fluorobenzylamine compounds.

| Analyte (Matrix) | Impurity Quantified | Concentration Range | Reference |

|---|---|---|---|

| 2,4-Difluorobenzylamine | This compound | 0.05-5% (v/v) | unibo.it |

| 2,4-Difluorobenzylamine | 4-Fluorobenzylamine | 0.05-5% (v/v) | unibo.it |

| 2,4-Difluorobenzylamine | Benzylamine | 0.05-5% (v/v) | unibo.it |

NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation and Enantiopurity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Characteristic signals for this compound include resonances for the benzylic protons (-CH₂) and a complex pattern for the four aromatic protons, with chemical shifts and coupling constants influenced by both the fluorine and aminomethyl substituents.

¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton of the molecule. The position of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the aromatic ring, allowing for clear differentiation from its isomers, 3-fluorobenzylamine (B89504) and 4-fluorobenzylamine. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct and sensitive method for confirming the presence and electronic environment of the fluorine atom, typically showing a single characteristic resonance for this compound.

While this compound itself is achiral, its derivatives can be chiral. The enantiopurity of these chiral primary amine derivatives can be determined by NMR using chiral derivatizing agents. For example, a chiral amine can be condensed with 2-formylphenylboronic acid and a chiral diol like (R)-BINOL. This creates a mixture of diastereomeric iminoboronate esters, which exhibit separate, well-resolved signals in the ¹H NMR spectrum, allowing the diastereomeric (and thus enantiomeric) ratio to be accurately determined by integration.

FT-IR and UV-Vis Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the molecule's identity and functional groups.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound is used to confirm its identity by matching its unique vibrational fingerprint. Key characteristic absorption bands include N-H stretching from the primary amine, aromatic and aliphatic C-H stretching, C=C stretching from the benzene ring, and the distinctive C-F stretching vibration.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within the molecule. The spectrum of this compound and its derivatives shows absorptions in the UV region characteristic of the substituted benzene ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile impurities in this compound samples.

Gas Chromatography (GC): GC separates the sample components based on their boiling points and interactions with the column's stationary phase. This is effective for assessing purity, with commercial suppliers often specifying purity levels greater than 96-98% as determined by GC.

Mass Spectrometry (MS): As components elute from the GC column, the mass spectrometer fragments them and detects the resulting ions. The mass spectrum of this compound is unique, with a characteristic molecular ion peak and fragmentation pattern that confirms its identity. researchgate.net

GC-MS analysis of different commercial batches of fluorobenzylamine isomers has shown that they can have vastly different impurity profiles. researchgate.net For this compound, specific impurities unrelated to the parent compound have been identified using a combination of Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry, highlighting the importance of this technique for rigorous quality control. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This method provides the high accuracy and resolution needed to distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the theoretical monoisotopic mass has been calculated based on its molecular formula, C₇H₈FN. The computed exact mass is 125.064077422 Da. nih.gov An analysis using exact mass GC-MS has been employed to confirm the identity of this compound in a study of amine monomers. waters.com

While specific experimental HRMS data for the parent compound this compound is not widely published, the high-resolution mass spectra of its derivatives have been reported, providing insight into the fragmentation and ionization behavior of the 2-fluorobenzyl moiety. For instance, the HRMS data for N-(2-Fluorobenzyl)formamide, a closely related derivative, has been documented.

Below is a table summarizing the theoretical and observed HRMS data for a derivative of this compound.

Table 1: HRMS Data for N-(2-Fluorobenzyl)formamide

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |

| N-(2-Fluorobenzyl)formamide | C₈H₈FNO | [M+H]⁺ | 154.0663 | 154.0663 |

This data for a related compound underscores the utility of HRMS in confirming the elemental composition through close agreement between the calculated and experimentally found mass-to-charge ratios.

Chemical Reactivity and Derivatization Strategies Involving 2 Fluorobenzylamine

Nucleophilic Substitution Reactions with 2-Fluorobenzylamine

As a primary amine, this compound readily participates in nucleophilic substitution reactions where the amino group acts as the nucleophile, attacking electrophilic centers. guidechem.comchemimpex.com This reactivity is fundamental to its role as a synthetic intermediate. For instance, it can react with alkyl halides or other substrates with good leaving groups to form more complex secondary or tertiary amines. The fluorine atom at the ortho position can influence the reactivity of the amine and the properties of the resulting products.

In one example of a related compound, 2-chloro-5-fluorobenzylamine, the chlorine and fluorine atoms on the aromatic ring can be substituted by other functional groups through nucleophilic substitution reactions. Similarly, this compound can engage in various coupling reactions to create more elaborate molecular architectures.

Reductive Amination Reactions with this compound

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key reaction for this compound. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A general and efficient method for preparing fluorinated benzylamines involves the reductive amination of fluorobenzaldehydes with secondary amines using a combination of zinc chloride and zinc borohydride (B1222165) or sodium borohydride. mdma.ch This one-pot procedure is valued for its use of safe and inexpensive reagents, simple work-up, and high yields of pure products. mdma.ch While this specific study focused on the reaction of fluoroaldehydes with secondary amines, the principles are applicable to the reaction of this compound with various aldehydes and ketones to produce secondary and tertiary amines. For example, the synthesis of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can be achieved through the reductive amination of 2-(4-methoxyphenyl)ethylamine derivatives. vulcanchem.com

The development of solid-supported cyanoborohydride cartridges has facilitated the automated production of radiotracers for positron emission tomography (PET) via reductive amination. rsc.orgimperial.ac.uk This technology offers a convenient alternative to traditional powdered reducing agents. rsc.orgimperial.ac.uk

Amidation Reactions and Amide Derivatives from this compound

This compound readily undergoes amidation reactions with carboxylic acids and their derivatives (such as acid chlorides, anhydrides, and esters) to form stable amide bonds. guidechem.com This reaction is fundamental in peptide synthesis and the creation of a wide array of organic molecules.

Recent research has explored more environmentally friendly and efficient methods for amidation. One such method is the direct amidation of esters using water as a green solvent. rsc.org In a study of this method, the reaction of this compound with an ester yielded the corresponding amide, although in a moderate yield of 39% compared to other benzylamine (B48309) derivatives. rsc.org Another approach involves the nickel-catalyzed direct amidation of non-activated phenylacetic acid and benzylamine derivatives. nih.gov

Furthermore, copper-catalyzed reactions have been developed for the synthesis of N-arylated amides from benzylamines. sciengine.com In one study, the reaction of this compound with a diaryliodonium salt in the presence of a copper catalyst produced the corresponding N-arylated amide in a lower yield compared to other substituted benzylamines. sciengine.com The formation of an amide bond is also a key step in the synthesis of more complex molecules, such as in the solid-phase parallel synthesis of N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amides. koreascience.kr

Derivatization for Enhanced Analytical Detection and Characterization

Chemical derivatization is a crucial technique in analytical chemistry to improve the detection and separation of analytes in methods like chromatography and mass spectrometry. daneshyari.com For primary amines like this compound, derivatization can enhance ionization efficiency, improve chromatographic retention, and allow for more sensitive and specific detection.

N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) is a derivatizing agent used for the analysis of amino acids and peptides by liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). nih.govresearchgate.net Derivatization with DMDNFB introduces a tertiary amine group into the analyte molecule. google.com This N,N-dimethylaminomethyl group is readily protonated, leading to a significant increase in the ion current signal in the positive ESI mode compared to derivatization with 2,4-dinitrofluorobenzene (DNFB). nih.govscience.gov This enhancement in signal provides a robust method for detecting and quantifying compounds containing primary or secondary amine groups. google.comresearchgate.net

Another effective derivatization strategy for amines involves the use of N-hydroxysuccinimide (NHS) esters of N-alkylnicotinic acid (Cn-NA-NHS). google.comresearchgate.netcapes.gov.brnih.gov This method, followed by reversed-phase chromatography and electrospray ionization mass spectrometry (RPC-MS), significantly enhances the detection sensitivity of amino acids. researchgate.netcapes.gov.brnih.gov The derivatization process involves N-acylation, where the α-amino group of the analyte displaces the NHS group to form a stable amide bond. google.com

Key findings from research on this derivatization strategy include:

Increased Sensitivity: The detection sensitivity in MS increases with the length of the N-alkyl chain of the nicotinic acid derivatizing agent. researchgate.netcapes.gov.brnih.gov Derivatization with C4-NA-NHS can increase MS detection sensitivity by 6 to 80-fold compared to N-acylation with benzoic acid. capes.gov.brnih.gov

Improved Chromatography: The derivatization lengthens the retention time of polar amino acids in reversed-phase chromatography, allowing them to be retained beyond the solvent peak. researchgate.netcapes.gov.brnih.gov

Enhanced Ionization: The quaternary amine in the nicotinic acid moiety increases the charge on the amino acid conjugates, while the adjacent alkyl chain enhances ionization efficiency by promoting the migration of the analyte to the surface of the electrospray droplets. researchgate.netcapes.gov.brnih.gov

Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent widely used in gas chromatography (GC) and mass spectrometry (MS). researchgate.netnih.gov It reacts with nucleophiles, including amines, to form derivatives with excellent properties for analytical detection. researchgate.netnih.gov The resulting pentafluorobenzylated derivatives are typically thermally stable, volatile, and highly responsive to electron capture detection (ECD) and electron-capture negative-ion chemical ionization (ECNICI) in MS. researchgate.netnih.govnih.gov

The key advantages of using PFB-Br for derivatization include:

High Sensitivity: The perfluorinated derivatives readily ionize under NICI conditions, allowing for highly sensitive analysis. nih.gov

Shorter Analysis Times: The perfluorinated derivatives tend to elute earlier from GC columns compared to their non-fluorinated counterparts, which can shorten the analysis time. nih.gov

Versatility: PFB-Br can be used to derivatize a wide range of analytes containing various functional groups, including carboxylic acids, aldehydes, hydroxyls, and amines. nih.gov

Another related reagent, pentafluorobenzyl chloroformate (PFB-chloroformate), is also used to derivatize amines and other functional groups to enhance their detection by ECNICI-MS. acs.org

Three-Component Derivatization Protocols for Enantiopurity Determination via NMR

The determination of enantiomeric purity is a critical task in asymmetric synthesis and pharmaceutical sciences. For chiral primary amines such as this compound, a powerful method involves three-component derivatization to generate diastereomers that can be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

This protocol involves the condensation of a chiral primary amine (the analyte) with an aldehyde and an enantiopure chiral selector. researchgate.net The reaction rapidly and quantitatively forms a pair of diastereomeric complexes, whose ratio directly reflects the enantiomeric excess (ee) of the original amine. researchgate.net A common implementation of this strategy uses 2-formylphenylboronic acid as the aldehyde component and an enantiopure diol, such as (S)-1,1'-bi-2-naphthol (BINOL) or pinanediol, as the chiral selector. researchgate.netacs.org The components condense to form diastereomeric iminoboronate esters. acs.org

The structural differences between the resulting diastereomers lead to distinct chemical shifts for specific protons, most notably the imine proton (–CH=N–), in the ¹H NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, the enantiopurity of the parent amine can be accurately determined. researchgate.net

The presence of the fluorine atom in this compound offers an additional analytical handle. When a fluorine-containing derivatizing agent, such as 3-fluoro-2-formylphenylboronic acid, is used, the resulting diastereomers can also be analyzed by ¹⁹F NMR spectroscopy. acs.org This often provides excellent signal resolution and a wide chemical shift difference (Δδ) between the diastereomeric fluorine signals, enhancing the accuracy of the ee determination. acs.org One study reported that using 3-fluoro-2-formylphenylboronic acid with pinanediol to analyze sulfinamides resulted in a significant chemical shift difference (ΔδF = -2.328 ppm) in the ¹⁹F NMR spectrum, demonstrating the utility of this approach. acs.org

Table 1: Components for Three-Component Derivatization of Chiral Amines

| Component Role | Example Reagent | Function |

|---|---|---|

| Analyte | (rac)-2-Fluorobenzylamine | The chiral compound whose enantiopurity is to be determined. |

| Aldehyde Template | 2-Formylphenylboronic acid | Reacts with the amine and diol to form the diastereomeric iminoboronate ester complexes. researchgate.net |

| Chiral Selector | (S)-BINOL or enantiopure Pinanediol | An enantiomerically pure molecule that induces the formation of diastereomers with distinct NMR spectra. researchgate.netacs.org |

Oxidative Transformations of this compound Derivatives

The amino group of this compound is susceptible to oxidation, a transformation that can be harnessed to synthesize other valuable chemical compounds, particularly nitriles. Research has demonstrated that this compound can be efficiently converted to 2-fluorobenzonitrile (B118710) through copper-catalyzed aerobic oxidative dehydrogenation. nih.govacs.org

In a typical procedure, the reaction is carried out using a copper(I) iodide (CuI) catalyst with 4-(dimethylamino)pyridine (DMAP) as a ligand in a solvent like 1,4-dioxane (B91453) at 100 °C, using molecular oxygen as the ultimate oxidant. nih.govacs.org This method is effective for a wide range of substituted benzylamines, including ortho-substituted substrates. For this compound, this transformation proceeds in high yield, reaching up to 98%. nih.govacs.org The DMAP ligand is noted to accelerate the reaction and improve the catalyst's stability. nih.govacs.org

Another documented oxidative transformation involves a copper(II) triflate-catalyzed reaction where benzylamines are directly oxidized to primary amides by air and subsequently undergo N-arylation with diaryliodonium salts. sciengine.com When this compound was used as the substrate in this reaction with diphenyliodonium-2-carboxylate, the corresponding N-arylated amide, N-phenyl-2-fluorobenzamide, was obtained in a 55% yield. sciengine.com This demonstrates a more complex oxidative coupling process.

Table 2: Selected Oxidative Transformations of this compound

| Product | Catalyst/Reagents | Oxidant | Yield | Reference |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | CuI (5 mol%), DMAP (10 mol%) | O₂ (Oxygen atmosphere) | 98% | nih.govacs.org |

| N-phenyl-2-fluorobenzamide | Cu(OTf)₂ (10 mol%), Diphenyliodonium-2-carboxylate | Air | 55% | sciengine.com |

Reactions in the Context of Supramolecular Chemistry

This compound and its derivatives are valuable building blocks in supramolecular chemistry, where non-covalent interactions are used to direct the self-assembly of molecules into well-defined, functional architectures.

One area of application is the formation of multi-component organic fluorophores. Studies have shown that this compound co-crystallizes with 2-naphthalenecarboxylic acid to form supramolecular structures with distinct optical properties. psu.edursc.org While the combination of unsubstituted benzylamine with 2-naphthalenecarboxylic acid can yield three different types of crystal structures, the introduction of the fluorine substituent at the ortho position of benzylamine limits the assembly to only two types of complexes. psu.edursc.org This highlights the significant role of the fluorine atom in directing the crystal packing through specific interactions, such as F–π or F–F interactions, thereby controlling the final supramolecular arrangement. psu.edu

In a more complex system, a derivative of this compound has been used as a key component in a pH-switchable pseudorotaxane assembly. acs.orgscispace.com In this design, a dibenzylammonium (DBA) unit containing a 2-fluorobenzyl group acts as a molecular "thread." This thread is complexed with a dibenzo chemicalbook.comcrown-8 (DB24C8) macrocycle, which can be part of a larger dendron structure. acs.orgscispace.com The assembly is stable under acidic conditions but can be disassembled by adding a base, which deprotonates the ammonium (B1175870) center and releases the thread from the crown ether. This switchable behavior has been used to tailor molecular arrangements on gold surfaces. acs.orgscispace.com

Furthermore, this compound readily reacts with aldehydes, such as salicylaldehyde (B1680747), to form Schiff base ligands. iucr.orgiucr.org These ligands can then coordinate with metal ions like Nickel(II) to create well-defined metallo-supramolecular complexes. iucr.orgiucr.org In one example, a Schiff base derived from 4-fluorobenzylamine (B26447) and salicylaldehyde coordinates to a Ni(II) center in a 2:1 ligand-to-metal ratio, forming a complex with a distorted square-planar geometry. iucr.orgiucr.org Such reactions demonstrate how the derivatization of this compound provides access to a wide range of coordination complexes with potential applications in catalysis and materials science. analis.com.myarpgweb.com

Table 3: Examples of this compound in Supramolecular Systems

| Supramolecular System | Interacting Components | Resulting Structure/Function | Reference |

|---|---|---|---|

| Organic Fluorophore | This compound, 2-Naphthalenecarboxylic acid | Formation of two distinct fluorescent crystalline complexes. psu.edursc.org | psu.edursc.org |

| pH-Switchable Pseudorotaxane | This compound derivative (thread), Dibenzo chemicalbook.comcrown-8 (host) | Reversible host-guest assembly controlled by pH. acs.orgscispace.com | acs.orgscispace.com |

| Metallo-Supramolecular Complex | Schiff base of (4-fluoro)benzylamine and salicylaldehyde, Ni(II) ion | Discrete coordination complex with a square-planar Ni(II) center. iucr.orgiucr.org | iucr.orgiucr.org |

Compound Index

Applications of 2 Fluorobenzylamine in Medicinal Chemistry and Pharmaceutical Research

2-Fluorobenzylamine as a Building Block in Drug Synthesis.ontosight.ai

The presence of a fluorine atom in the 2-position of the benzylamine (B48309) structure significantly influences its chemical reactivity and the biological activity of the resulting derivatives. This strategic placement can enhance metabolic stability, binding affinity to target proteins, and membrane permeability of the final drug molecule. Consequently, this compound is frequently employed as a starting material or key intermediate in multi-step syntheses of complex pharmaceutical agents. ontosight.ai

Synthesis of Analgesics

This compound and its derivatives are instrumental in the synthesis of analgesics. ontosight.ai A notable example is its use in the preparation of flupirtine, a centrally acting non-opioid analgesic. iucr.orggoogle.com The synthesis involves the reaction of 4-fluorobenzylamine (B26447) with 2-amino-3-nitro-6-chloropyridine to form an intermediate, N6-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine. iucr.org This highlights the role of fluorinated benzylamines in constructing the core structures of analgesic compounds.

Synthesis of Anti-inflammatory Agents

The scaffold of this compound is incorporated into various compounds investigated for their anti-inflammatory properties. For instance, it has been used to synthesize 8-benzylaminoxanthine derivatives that exhibit high affinity for adenosine (B11128) A2A receptors, which are implicated in inflammatory processes. nih.gov In one study, this compound was reacted to produce a xanthine (B1682287) derivative, demonstrating its utility in creating potential anti-inflammatory drugs. nih.gov Additionally, it has been used in the synthesis of thienopyrimidine derivatives, which have shown significant anti-inflammatory activity. researchgate.net

Synthesis of Anticancer Compounds

In the field of oncology, this compound serves as a crucial building block for novel anticancer agents. ontosight.ai It has been utilized in the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. nih.gov Specifically, 7-chloro derivatives of this scaffold were treated with fluorobenzylamine to produce 7-amino derivatives, some of which were evaluated for their in vitro anticancer activity. nih.gov Another study details the synthesis of 9-benzylaminoacridine derivatives using this compound, which were investigated as dual inhibitors for potential colon cancer treatment. mdpi.com Furthermore, it has been used in the synthesis of diimidazo[4,5-d:4′,5′-f] Current time information in Bangalore, IN.nih.govdiazepines, which have shown potent anticancer activity. nih.gov

| Anticancer Compound Class | Role of this compound | Research Finding |

| Thiazolo[4,5-d]pyrimidines | Reactant to form 7-amino derivatives | Resulting compounds evaluated for in vitro cytotoxicity against various cancer cell lines. nih.gov |

| Acridine Derivatives | Reactant to synthesize 9-benzylaminoacridine compounds | Investigated as dual inhibitors of Phosphodiesterase 5 and Topoisomerase II for colon cancer. mdpi.com |

| Diimidazo[4,5-d:4′,5′-f] Current time information in Bangalore, IN.nih.govdiazepines | Reactant to produce formamidine (B1211174) intermediates | Resulting tricyclic compounds showed potent inhibition of hDDX3 and selective cytotoxicity against cancer cells. nih.gov |

Synthesis of Anticonvulsant Agents (e.g., 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine)

This compound is a key component in the synthesis of a class of purine-based anticonvulsant agents. nih.gov A significant example is 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has demonstrated potent activity against maximal electroshock-induced seizures in preclinical models. nih.govacs.org The synthesis of this compound and its analogues involves the use of this compound. chemicalbook.comsigmaaldrich.com Research has shown that variations in the substituents on the purine (B94841) and benzyl (B1604629) rings can modulate the anticonvulsant activity. nih.govresearchgate.net Furthermore, this compound has been used in the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, which have shown a wide spectrum of anticonvulsant activity. acs.org

| Synthesized Compound | Anticonvulsant Activity | Reference |

| 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine | Potent activity against maximal electroshock-induced seizures. | nih.govacs.org |

| Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine | Activity varies with isosteric replacements of the imidazole (B134444) ring atoms. | nih.gov |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives | Significant protection against seizures in MES, 6 Hz, and scPTZ models. | acs.org |

Synthesis of Spirohydantoins

This compound has been utilized in the synthesis and structure-activity relationship studies of a series of substituted spirohydantoins. chemicalbook.comchemicalbook.comchemsrc.com These compounds have been investigated as antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), which is a target for the treatment of obesity and other metabolic disorders. chemsrc.com The incorporation of the 2-fluorobenzyl moiety is a key structural feature in the design of these potent and selective antagonists.

Role in the Synthesis of HIV Integrase Inhibitors (e.g., Cabotegravir)

While 2,4-difluorobenzylamine (B110887) is more commonly cited as the key intermediate for the HIV integrase inhibitor Cabotegravir, the broader class of fluorinated benzylamines is crucial in this area. researchgate.netdergipark.org.trresearchgate.net The synthesis of Cabotegravir involves the use of a fluorinated benzylamine moiety to form the characteristic benzyl amide side chain of the drug. researchgate.netgoogle.com This structural element is vital for the drug's potent inhibitory activity against the HIV integrase enzyme.

Development of EAAT2 Modulators

Excitatory Amino Acid Transporter 2 (EAAT2) is a crucial glutamate (B1630785) transporter in the brain, responsible for the majority of glutamate uptake from the synapse. nih.govnih.gov Dysregulation of EAAT2 is implicated in various neurological disorders characterized by excessive extracellular glutamate and excitotoxicity. nih.govnih.gov Consequently, the development of molecules that can modulate EAAT2 activity is a significant area of therapeutic research.

Recent studies have focused on the synthesis of novel, orally bioavailable EAAT2 modulators with potential anticonvulsant properties. In this context, this compound has been utilized as a key starting material. For instance, a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides were synthesized, with the 2-fluorobenzyl moiety being a critical component of the final compounds. nih.govacs.org The synthesis involves a coupling reaction between Boc-protected alanine (B10760859) and this compound, followed by several steps to yield the target pyrrolidine-2,5-dione derivatives. nih.govacs.org

One such derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, has been identified as a potent and selective positive allosteric modulator (PAM) of EAAT2. acs.org This compound demonstrated significant antiseizure activity in various in vivo models. nih.govacs.org The inclusion of the 2-fluorobenzyl group is thought to contribute to the molecule's interaction with the transporter, influencing its modulatory activity. acs.org

Table 1: Synthesis of EAAT2 Modulator Precursors using this compound

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Reference |

| Boc-D-alanine | This compound | Dicyclohexylcarbodiimide (B1669883) (DCC) | (R)-tert-Butyl (1-((2-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate | acs.org |

| Boc-L-alanine | This compound | Dicyclohexylcarbodiimide (DCC) | (S)-tert-Butyl (1-((2-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate | acs.org |

Structure-Activity Relationship (SAR) Studies Incorporating this compound Moiety

The this compound moiety is frequently incorporated into new chemical entities to probe structure-activity relationships (SAR). The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, without adding significant steric bulk.

In the development of novel inhibitors for enzymes like necroptosis-associated kinases, the this compound group has been part of systematic SAR studies. For example, in a series of pyrrole-based necroptosis inhibitors, 2-chloro-6-fluorobenzylamine (B93539) was coupled with various pyrrole (B145914) carboxylic acids. nih.gov The resulting amides were evaluated for their inhibitory activity, and the data helped to elucidate the importance of the substituted benzylamine fragment for potency and metabolic stability. nih.gov

Similarly, in the quest for new antimicrobial agents, derivatives of 1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have been synthesized and their biological activities evaluated. The 2-fluorobenzyl group is a key feature of these molecules, and variations in this part of the structure would be crucial for understanding and optimizing antimicrobial potency.

Furthermore, SAR studies on spautin-1 analogues, which are inhibitors of USP10/USP13 deubiquitinases, have included derivatives with the this compound moiety. mdpi.com The position of the fluorine atom on the benzyl ring was found to be critical for the compound's activity, with the ortho-fluoro substitution showing significant effects on cell viability. mdpi.com

Pharmaceutical Intermediate and Scaffold Development

This compound is widely used as a pharmaceutical intermediate, serving as a foundational piece for the construction of more complex drug molecules. guidechem.comchemimpex.comontosight.ailookchem.com Its primary amine group allows for a variety of chemical transformations, including amide bond formation, alkylation, and reductive amination, making it a versatile building block in multi-step syntheses. guidechem.com

It is a key intermediate in the synthesis of various classes of therapeutic agents, including those targeting neurological disorders, and has also found application in the development of agrochemicals. chemimpex.com The presence of the fluorine atom can enhance the pharmacological properties of the final compound. chemimpex.com

The compound also serves as a scaffold in the development of new chemical libraries for drug discovery. For example, it has been used to create a series of saccharin (B28170) derivatives linked to a dihydroisoquinoline structure, which were investigated as potential dual-binding site inhibitors of acetylcholinesterase. researchgate.net

Drug Discovery and Development Pathways Utilizing this compound

The use of this compound is integral to various drug discovery and development pathways. guidechem.com Its incorporation into lead compounds is often a strategic choice to improve drug-like properties. The journey from an initial hit compound to a clinical candidate frequently involves the synthesis of numerous analogues, and this compound provides a reliable and versatile starting point for creating chemical diversity.

For example, in the development of PET imaging agents, radiolabeled versions of this compound could potentially be used to synthesize tracers for studying biological targets in vivo. uspto.govresearchgate.net The synthesis of [18F]fluorobenzylamine derivatives highlights the importance of this scaffold in creating tools for both preclinical and clinical research. researchgate.net

The development of novel anticonvulsants provides a clear example of a drug discovery pathway utilizing this compound. chemicalbook.comsigmaaldrich.com Starting from the synthesis of simple derivatives like 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which showed anticonvulsant activity, researchers have progressed to more complex molecules like the EAAT2 modulators discussed earlier. nih.govacs.orgchemicalbook.com This progression illustrates how a simple building block can be elaborated upon to create sophisticated drug candidates with specific mechanisms of action.

Applications of 2 Fluorobenzylamine in Materials Science

Preparation of Fluorinated Polymers, Dyes, and Pigments

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Applications in Perovskite Solar Cells as a Passivation Material

Perovskite solar cells have garnered significant attention for their high power conversion efficiencies. A key area of research in this field is the passivation of defects on the surface of the perovskite material to improve both efficiency and long-term stability. Benzylamine (B48309) and its derivatives have been investigated as effective passivating agents. For instance, research has shown that molecules like 2,4-difluorobenzylamine (B110887) can be employed to suppress defects and enhance the moisture resistance of perovskite films. These studies suggest that the benzylamine moiety can interact with the perovskite surface, while the fluorine atoms can contribute to improved stability. However, specific studies focusing on the use of 2-Fluorobenzylamine for this purpose are not prevalent in the current body of scientific literature. The potential for this compound to act as a passivating agent is plausible given the performance of its fluorinated analogs, but dedicated research is needed to confirm its efficacy and mechanism.

Supramolecular Organic Fluorophores Utilizing this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional structures. Organic fluorophores are often incorporated into these assemblies to create materials with unique photophysical properties, such as sensing capabilities or tunable emission. While the formation of supramolecular structures using benzylamine with other organic molecules has been reported, there is a notable absence of research specifically detailing the use of this compound in the creation of supramolecular organic fluorophores. The influence of the fluorine substituent on the self-assembly process and the resulting photophysical properties of such systems remains an open area for investigation.

Theoretical and Computational Aspects Beyond Conformation

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) has emerged as a crucial method for elucidating the mechanisms of chemical reactions involving benzylamine (B48309) derivatives. By modeling the potential energy surfaces of reactions, DFT calculations allow for the identification of transition states and intermediates, providing a quantitative understanding of reaction pathways. beilstein-journals.org

In studies on the synthesis of carbamothioates from the reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters, DFT analysis was employed to support the proposed mechanism. beilstein-journals.org For these complex reactions, calculations were used to determine the geometries of reactants, transition states, intermediates, and products. beilstein-journals.org For instance, a DFT modeling study at the B3LYP/6-311++G(d,p) level of theory was conducted to analyze the resulting product rotamers. beilstein-journals.org Such analyses can shed light on the most probable reaction pathways and explain unexpected product formations. beilstein-journals.org

Furthermore, DFT calculations have been applied to investigate catalytic processes. In studies of ruthenium-catalyzed deaminative coupling reactions, the M06L functional was used to explore the mechanism. marquette.edu These computations helped to reveal a stepwise process and supported the proposed catalytic cycle. marquette.edu Similarly, in the N-formylation of amines using CO2, DFT calculations (using the B3LYP/6-311G+g(d,p) functional) were performed to optimize the electronic structures of complexes in the solvated state, providing insight into the catalytic reaction. rsc.org While these examples often use benzylamine as a model, the principles and methods are directly applicable to understanding the reactivity of its fluorinated analogues like 2-fluorobenzylamine.

Table 1: Application of DFT in Mechanistic Studies of Benzylamine-Related Reactions

| Reaction Type | Computational Method/Functional | Purpose of Calculation | Reference |

|---|---|---|---|

| Carbamothioate Synthesis | B3LYP/6-311++G(d,p) | Analysis of product rotamers and reaction mechanism. | beilstein-journals.org |

| Ruthenium-Catalyzed C-N Bond Activation | M06L | Elucidation of a stepwise researchgate.netnih.gov-carbon migration mechanism. | marquette.edu |

| N-Formylation of Amines | B3LYP/6-311G+g(d,p) | Optimization of electronic structures of reaction complexes. | rsc.org |

| Thiazole Ring Closure | DFT (unspecified functional) | Identification of optimal reaction conditions. |

Quantum Chemical Methods in Reaction Analysis

Quantum chemical methods are fundamental in analyzing the structural and dynamical properties of flexible molecules like this compound, which in turn dictate their reactive behavior. The effect of fluorine substitution on the molecule's properties has been a key area of investigation, combining rotational spectroscopy with high-level quantum chemical calculations. nih.gov

A comprehensive study on this compound involved calculating the complete potential energy surface related to the flexibility of the amino side chain. nih.gov These calculations were performed at the B3LYP/6-311++G** level of theory, with further characterization of stable geometries at the MP2/6-311++G** level. researchgate.netnih.govresearchgate.net This dual-level approach ensures a robust theoretical model. The calculations successfully predicted four stable conformers for the molecule. nih.gov

The analysis revealed that the global minimum energy conformer is stabilized by a specific intramolecular hydrogen bond. nih.gov A second, less stable conformer was also identified, with a calculated energy difference of approximately 5 kJ mol⁻¹ relative to the global minimum. nih.gov This work demonstrates how quantum chemical methods can precisely quantify the energetic landscape of a molecule, explaining the relative populations of different conformers that would be present in a reaction mixture. nih.gov Understanding the conformational preferences and the energy barriers between them is crucial for analyzing reaction selectivity and dynamics.

Table 2: Quantum Chemical Analysis of this compound Structure

| Computational Method | Basis Set | Key Finding | Reference |

|---|---|---|---|

| B3LYP | 6-311++G** | Calculation of the complete potential energy surface. | researchgate.netnih.govresearchgate.net |

| MP2 | 6-311++G** | Characterization of stable conformer geometries. | researchgate.netnih.govresearchgate.net |

| One-dimensional flexible model | N/A | Estimation of the energy barrier for a tunneling motion (~8.0 kJ mol⁻¹). | nih.gov |

Computational Studies of Halogen-Mediated Weak Interactions (e.g., C-H...F hydrogen bonds)

The fluorine atom in this compound is not merely a passive substituent; it actively participates in weak interactions that influence the molecule's conformation and crystal packing. Computational studies have been essential in characterizing these subtle yet significant forces.

A pivotal finding from computational analysis is the presence of an intramolecular hydrogen bond between the ortho-fluorine atom and one of the hydrogen atoms of the amino group (N-H···F). nih.gov This interaction is responsible for stabilizing the global minimum conformer, where the side chain is oriented almost perpendicularly to the phenyl plane. nih.gov

In addition to intramolecular forces, intermolecular C-H···F hydrogen bonds play a crucial role in the solid-state architecture of related fluorinated compounds. acs.orgcsic.es Computational methods are used to quantify the strength and nature of these interactions. For example, stabilization energies for C–H···F bonds in various fluorinated organic molecules have been calculated at the MP2 level of theory, with values ranging from -0.3 to -6.0 kcal/mol. acs.orgacs.org

The Atoms in Molecules (AIM) theory is another powerful computational tool used to analyze these weak bonds. acs.orgacs.org AIM analysis can identify bond critical points (BCPs) for interactions like C–H···F. acs.org The properties at these points, such as the electron density (ρc) and its Laplacian (∇²ρc), characterize the nature of the interaction. For C–H···F hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive, which is indicative of a closed-shell interaction, characteristic of hydrogen bonds. acs.orgacs.org Molecular Electrostatic Potential (MEP) maps can also be calculated to identify the electrophilic and nucleophilic sites within a molecule, providing a visual guide to how molecules will interact via these weak forces. csic.es